molecular formula C6H7FN2 B048609 4-Fluorobenzene-1,2-diamine CAS No. 367-31-7

4-Fluorobenzene-1,2-diamine

Cat. No. B048609
CAS RN: 367-31-7
M. Wt: 126.13 g/mol
InChI Key: KWEWNOOZQVJONF-UHFFFAOYSA-N
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Description

4-Fluorobenzene-1,2-diamine is a compound of interest in various fields of chemistry due to its unique structure and potential applications in materials science, pharmaceuticals, and organic synthesis. Its molecular structure, characterized by the presence of a fluorine atom on the benzene ring and two amine groups at the 1 and 2 positions, opens up a range of chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related fluorobenzene compounds involves multi-step processes, including diazotization and bromination reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine demonstrates the typical approach to incorporating fluorine and bromine into the benzene ring, highlighting the complexity and specificity required in the synthesis of such fluorinated aromatic compounds (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives has been extensively studied, showing the influence of fluorine on the overall molecular geometry. For instance, the structure of fluorobenzene determined by microwave spectra reveals a slight shortening of the C-C bonds nearest to the fluorine atom, indicating the electronic effects of the fluorine substitution on the benzene ring (Nygaard et al., 1968).

Chemical Reactions and Properties

Fluorobenzene compounds participate in various chemical reactions, highlighting the reactivity of the fluorine atom and the amine groups. A notable example is the palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide, which underscores the synthetic utility of fluorobenzene derivatives in constructing complex nitrogen-containing molecules (Sibbald & Michael, 2009).

Scientific Research Applications

1. Synthesis of Fluorine-Containing Diamine Monomers

  • Application Summary: 4-Fluorobenzene-1,2-diamine is used in the synthesis of new fluorine-containing diamine monomers. These monomers are designed to reduce charge transfer complex (CTC) interactions between neighboring chains in polyimides, which results in high transparency and low color. This is particularly useful in the production of flexible displays, such as those used in modern flip phones and rollable smart televisions .
  • Methods of Application: The proposed diamines have been prepared through (1) the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol and (2) the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
  • Results or Outcomes: The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction .

2. Pharmaceutical Intermediate

  • Application Summary: 4-Fluorobenzene-1,2-diamine is used as a pharmaceutical intermediate .

3. Synthesis of Anti-Tumor Drugs

  • Application Summary: In Chinese literature, 4-Fluorobenzene-1,2-diamine is reported as an important intermediate in the synthesis of new anti-tumor drugs such as Xidafenamine, Benzimidazole, Quinoline, and 1-H-1,5-Benzodiazepine .

4. Synthesis of Macrocyclic Ligands

  • Application Summary: 4-Fluorobenzene-1,2-diamine is used in the synthesis of novel macrocyclic ligands (N4MacL1-N4MacL3) and their Ru (II) complexes . These complexes are synthesized using 4-Fluorobenzene-1,2-diamine, dicarboxylic acids (malonic acid, succinic acid, glutaric acid), and a 1:1 molar ratio of ligand to metal .
  • Methods of Application: The metal complexes were identified using a variety of advanced methods, including FTIR, 1H-NMR, mass spectrophotometry, UV–Visible, PXRD, TGA, and density functional theory (DFT) analysis .
  • Results or Outcomes: The synthesized macrocyclic compounds were tested for antimicrobial activity against bacterial strains B. subtilis, S. aureus, E. coli, and K. pneumonia, and fungal strains A. flavious and fusarium . The Ru (II) macrocyclic complexes were found to be more effective against these bacterial and fungal strains than the tetraaza macrocyclic ligands (N4MacL1-N4MacL3) . The antioxidant capacity of ligands and Ru (II) complexes were also assessed using the DPPH free radical test, with an IC50 range of 10.01–28.45 M .

5. Safety Measures

  • Application Summary: Information about 4-Fluorobenzene-1,2-diamine is used to establish safety measures in case of exposure .
  • Methods of Application: In case of exposure, oxygen is administered by a non-rebreather mask at 10 to 15 L/min. Monitoring and treatment for pulmonary oedema and shock are necessary .
  • Results or Outcomes: The safety measures help to prevent and treat health issues caused by exposure to 4-Fluorobenzene-1,2-diamine .

6. Synthesis of Anticancer Drugs

  • Application Summary: 4-Fluorobenzene-1,2-diamine is used in the synthesis of novel macrocyclic ligands and their Ru (II) complexes, which have shown promising results in anticancer activity .
  • Methods of Application: The novel macrocyclic ligands and their Ru (II) complexes were synthesized using 4-Fluorobenzene-1,2-diamine, dicarboxylic acids (malonic acid, succinic acid, glutaric acid), and a 1:1 molar ratio of ligand to metal . The anticancer activity was assessed against four distinct cell lines HeLa, MCF-7, A549 and IMR-32 .
  • Results or Outcomes: The results revealed that the Ru (II) macrocyclic complexes had far stronger cytotoxic effects compared to the reference medication cis-platin . The research presented here proposes using these ligands in the creation of novel anticancer medications .

Safety And Hazards

4-Fluorobenzene-1,2-diamine is harmful if swallowed, may cause respiratory irritation, skin irritation, and serious eye irritation. It is also toxic to aquatic life with long-lasting effects . It should be handled in a well-ventilated area, and personal protective equipment should be worn .

properties

IUPAC Name

4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWNOOZQVJONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190145
Record name 4-Fluorobenzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzene-1,2-diamine

CAS RN

367-31-7
Record name 4-Fluoro-1,2-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-31-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzene-1,2-diamine
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Record name 4-Fluorobenzene-1,2-diamine
Source EPA DSSTox
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Record name 4-fluorobenzene-1,2-diamine
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Synthesis routes and methods

Procedure details

4-Fluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al. (Tsuji, Y. et al., J. Org. Chem. 55: 580 (1990)). A suspension of Zn powder (10.5 g, 0.160 mol), CaCl2 (1.05 g) and H2O in 40 ml EtOH was heated to reflux with stirring under N2. To this was added slowly dropwise a solution of 4-fluoro-2-nitroaniline (2.00 g, 12.8 mmol) in 10 mL EtOH. The reaction mixture was refluxed 8 h. TLC analysis (silica gel, 2:1 benzene:EtOAc) indicated complete disappearance of the starting material. The Zn was removed by vacuum filtration, and the solvent rotary evaporated. The residue was dissolved in 50 mL Et2O and the solution extracted with 3×25 mL 1N HCl. The aqueous layers were combined and basified with 50% aq. NaOH (6 g) and the resulting solution extracted with 3×25 mL Et2O. The Et2O layers were combined and dried (MgSO4). The solvent was rotary evaporated to yield 1.36 g (84%) of a brown solid. mp 90°-92° C. 1H NMR (CDCl3) δ 3.18 (brs, 2H, NH2); 3.58 (brs, 2H, NH2); 6.44 (m, 2H, ArH), 6.61 (m, 1H, ArH).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
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0 (± 1) mol
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1.05 g
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reactant
Reaction Step Three
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40 mL
Type
solvent
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Quantity
10.5 g
Type
catalyst
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
B Han, XY Peng, YQ Gong, JL Zhong… - Pharmaceutical …, 2023 - thieme-connect.com
Chidamide is the first oral subtype-selective histone deacetylase inhibitor approved in China for the treatment of relapsed and refractory peripheral T cell lymphoma. Due to the …
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S Kothavale, WJ Chung, JY Lee - Journal of Materials Chemistry C, 2020 - pubs.rsc.org
A molecular design approach for synthesizing color-tunable and high-efficiency TADF emitters in the long-wavelength region was developed. The synthesis involves the direct …
Number of citations: 22 pubs.rsc.org
X Chen, S Zhao, Y Wu, Y Chen, T Lu, Y Zhu - RSC advances, 2016 - pubs.rsc.org
In recent studies, combinations of histone deacetylase (HDAC) inhibitors with kinase inhibitor showed additive and synergistic effects. Herein we present a novel design approach for …
Number of citations: 22 pubs.rsc.org
S Paek, N Cho, K Song, MJ Jun, JK Lee… - The Journal of Physical …, 2012 - ACS Publications
The synthesis and photovoltaic characteristics of new organic semiconductors, [bisDMFA-Th]-BT-HxTh 3 (1), [bisDMFA-Th]-MonoF-BT-HxTh 3 (2), and [bisDMFA-Th]-DiF-BT-HxTh 3 (3), …
Number of citations: 58 pubs.acs.org
M Abdelsalam, M Zessin, M Schmidt, M Schutkowski… - Molbank, 2022 - mdpi.com
The design of proteolysis targeting chimeras (PROTACs) has become a promising technology for modifying a protein of interest (POI) through protein degradation. Herein, we describe …
Number of citations: 4 www.mdpi.com
A Ragab, MS Abusaif, NA Gohar, DS Aboul-Magd… - Bioorganic …, 2023 - Elsevier
Multi-drug resistant microbes have become a severe threat to human health and arise a worldwide concern. A total of fifteen spiro-1,3-dithiinoindenoquinoxaline derivatives 2–7 were …
Number of citations: 12 www.sciencedirect.com
Y Zou, Z Cao, J Wang, X Chen, Y Chen, Y Li… - Chemical and …, 2020 - jstage.jst.go.jp
Although anthraquinone derivatives possess significant antitumor activity, most of them also displayed those side effects like cardiotoxicity, mainly owing to their inhibition of …
Number of citations: 5 www.jstage.jst.go.jp
SW Lee, DH Son, JH Kim… - Molecular Crystals and …, 2022 - Taylor & Francis
Two quinoxaline-based polymers were synthesized to investigate the effect of electron-withdrawing fluorine substituents on the photovoltaic properties of the polymers. In order to …
Number of citations: 2 www.tandfonline.com
Subhash, Jyoti, A Phor, A Chaudhary - Journal of Inorganic and …, 2023 - Springer
… The hot ethanolic solution (20 mL) of 4-fluorobenzene-1 2-diamine (20 mmol, 2.5226 g, 0.02 mol) and a hot ethanolic solution (20 mL) of adipic acid (2.081 g, 20 mmol) in a 2:2 molar …
Number of citations: 0 link.springer.com
SO Hacioglu, E Aktas, G Hizalan, N Akbasoglu… - New Journal of …, 2022 - pubs.rsc.org
In this study, two novel fluorinated dibenzo[a,c]phenazine derivatives, 2,7-bis(5-bromo-4-hexylthiophen-2-yl)-11-fluorodibenzo[a,c]phenazine (TFBPz) and 2,7-bis(2,3-dihydrothieno[3,4-…
Number of citations: 2 pubs.rsc.org

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